2-Methylbut-2-enyl 2-methylbutyrate
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Overview
Description
2-Methylbut-2-enyl 2-methylbutyrate: is an organic compound with the molecular formula C₁₀H₁₈O₂. It is an ester formed from the reaction of 2-methylbut-2-enol and 2-methylbutanoic acid. This compound is known for its pleasant fruity aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbut-2-enyl 2-methylbutyrate typically involves the esterification reaction between 2-methylbut-2-enol and 2-methylbutanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methylbut-2-enyl 2-methylbutyrate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation products are usually carboxylic acids or ketones.
Reduction: Reduction of this ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester group, forming amides or new esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, alcohols, under acidic or basic catalysis.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, new esters.
Scientific Research Applications
Chemistry: 2-Methylbut-2-enyl 2-methylbutyrate is used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the metabolism of esters in living organisms. It serves as a substrate in enzymatic studies to understand ester hydrolysis and synthesis.
Medicine: While not directly used as a drug, this compound is used in the development of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to produce an active drug.
Industry: In the flavor and fragrance industry, this compound is used to impart fruity aromas to products such as perfumes, food flavorings, and beverages.
Mechanism of Action
The mechanism of action of 2-Methylbut-2-enyl 2-methylbutyrate primarily involves its hydrolysis by esterases, enzymes that catalyze the breakdown of esters into their corresponding alcohols and acids. The molecular targets are the ester bonds, which are cleaved by the enzyme, resulting in the release of 2-methylbut-2-enol and 2-methylbutanoic acid. These products can then enter various metabolic pathways in the body.
Comparison with Similar Compounds
2-Methylbut-2-ene: An alkene with a similar structure but lacks the ester functional group.
2-Methylbutanoic acid: The acid component of the ester.
2-Methylbut-2-enol: The alcohol component of the ester.
Uniqueness: 2-Methylbut-2-enyl 2-methylbutyrate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties. Unlike its similar compounds, it has a pleasant fruity aroma, making it valuable in the flavor and fragrance industry. Its ester bond also makes it a useful substrate in enzymatic studies, providing insights into ester metabolism.
Properties
CAS No. |
84696-85-5 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
[(E)-2-methylbut-2-enyl] 2-methylbutanoate |
InChI |
InChI=1S/C10H18O2/c1-5-8(3)7-12-10(11)9(4)6-2/h5,9H,6-7H2,1-4H3/b8-5+ |
InChI Key |
NLADHFLYQUEJGQ-VMPITWQZSA-N |
Isomeric SMILES |
CCC(C)C(=O)OC/C(=C/C)/C |
Canonical SMILES |
CCC(C)C(=O)OCC(=CC)C |
Origin of Product |
United States |
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